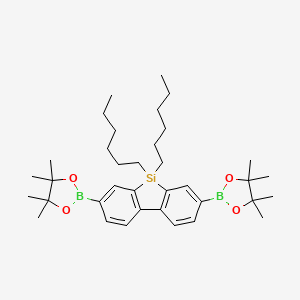
9,9-Dihexyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol esteR)
Übersicht
Beschreibung
9,9-Dihexyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol ester) is a chemical compound with the empirical formula C40H64B2O4Si . It is used in the synthesis of low-band gap photovoltaic polymer materials that give power conversion efficiencies of approximately 3% .
Molecular Structure Analysis
The molecular weight of 9,9-Dihexyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol ester) is 658.64 . The compound’s structure includes a silafluorene core with two boronic acid pinacol ester groups attached at the 2,7 positions .Physical And Chemical Properties Analysis
9,9-Dihexyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol ester) is a solid at room temperature . It has a melting point of 115-120 °C .Wissenschaftliche Forschungsanwendungen
Synthesis Optimization and Process Development
- The synthesis of boronic acid pinacol esters, such as 9,9-Dihexyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol ester), can be optimized using solid catalysts like SiliaCat DPP-Pd, enhancing reaction rates and catalyst stability. This advancement is crucial for transitioning from research-level to process development in cross-coupling borylation (Pandarus et al., 2014).
Catalysis Research
- Research on heterogeneously catalyzed direct synthesis of boronic acid pinacol esters, including those with complex structures like 9,9-Dihexyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol ester), has been conducted. This involves using a range of aryl halides and SiliaCat diphenylphosphine palladium(II) as the catalyst, leading to new selective routes for these esters (Pandarus et al., 2014).
Synthesis of Complex Organic Structures
- The synthesis of complex organic structures like (E)-(1-organo-1-alkenyl)boronates involves the cross-coupling of bis(boryl)-alkenes with organic halides, resulting in pinacol esters of (E)-(1-butyl-1-alkenyl)boronic acid. This methodology can be applied to synthesize derivatives similar to 9,9-Dihexyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol ester) (Ishiyama et al., 1996).
Advancements in Organic Synthesis
- Research on the Cu-catalyzed stereoselective borylation of gem-difluoroalkenes using bis(pinacolato)diboron to synthesize fluorinated alkenylboronic acid pinacol esters contributes to the advancement of organic synthesis techniques, which can be applied to create compounds like 9,9-Dihexyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol ester) (Zhang et al., 2017).
Metal- and Additive-Free Synthesis Methods
- A metal- and additive-free method has been developed for converting haloarenes directly to boronic acids and esters. This method is environmentally friendly and cost-effective, relevant for the synthesis of compounds like 9,9-Dihexyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol ester) (Mfuh et al., 2017).
Eigenschaften
IUPAC Name |
2-[5,5-dihexyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b][1]benzosilol-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56B2O4Si/c1-11-13-15-17-23-43(24-18-16-14-12-2)31-25-27(37-39-33(3,4)34(5,6)40-37)19-21-29(31)30-22-20-28(26-32(30)43)38-41-35(7,8)36(9,10)42-38/h19-22,25-26H,11-18,23-24H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROKIACOFVFLQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C([Si]3(CCCCCC)CCCCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56B2O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101131736 | |
| Record name | 9,9-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-9-silafluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101131736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Dihexyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol esteR) | |
CAS RN |
852138-91-1 | |
| Record name | 9,9-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-9-silafluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852138-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,9-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-9-silafluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101131736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



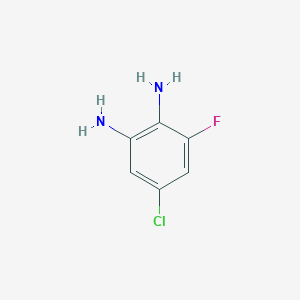
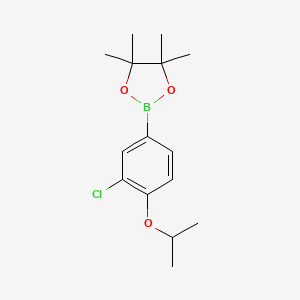
![3H-Imidazo[4,5-b]pyridine, 2-(methoxymethyl)-](/img/structure/B1427302.png)
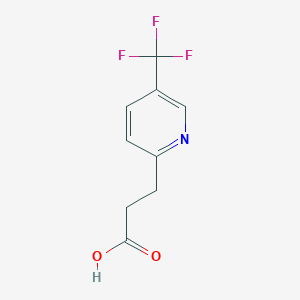

![N-[4-(1-Naphthyl)phenyl]-4-biphenylamine](/img/structure/B1427306.png)
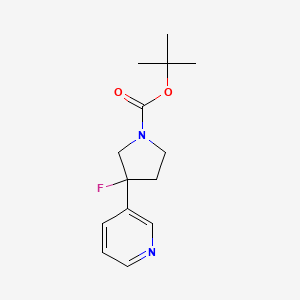
![5-Chloro-pyrrolo[2,3-c]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester](/img/structure/B1427309.png)
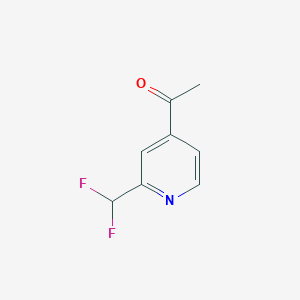
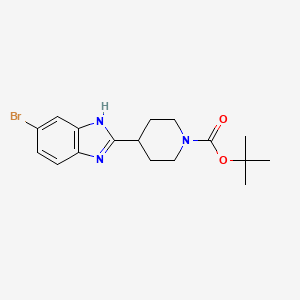
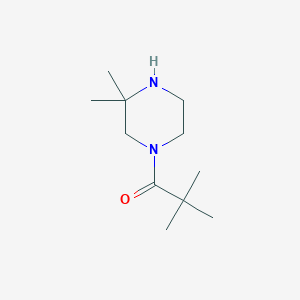
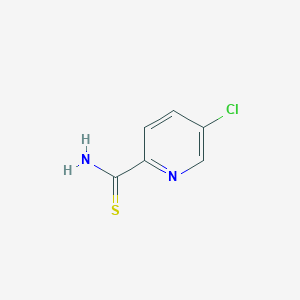
![Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)](/img/structure/B1427322.png)
